molecular formula C14H16N4O5S B13788366 3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

Cat. No.: B13788366
M. Wt: 352.37 g/mol
InChI Key: ZQFJZXGMAIMJIN-UHFFFAOYSA-N
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Description

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid is a complex organic compound with a unique structure that includes an amino group, a sulfonylamino group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the sulfonylamino and pyrimidine groups.

    3-amino-3-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the propanoic acid moiety.

Uniqueness

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C14H16N4O5S/c1-23-10-2-4-11(5-3-10)24(21,22)18-14-16-7-9(8-17-14)12(15)6-13(19)20/h2-5,7-8,12H,6,15H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

ZQFJZXGMAIMJIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(CC(=O)O)N

Origin of Product

United States

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